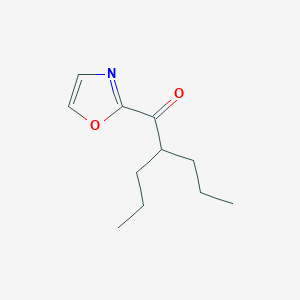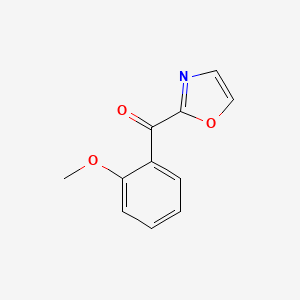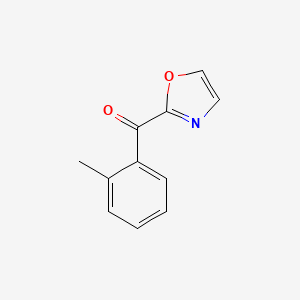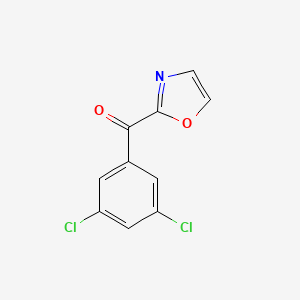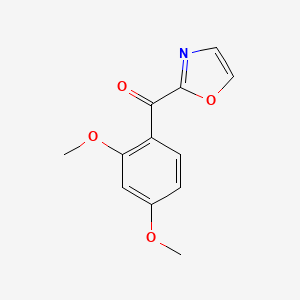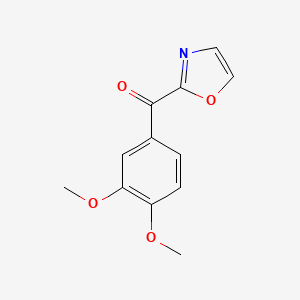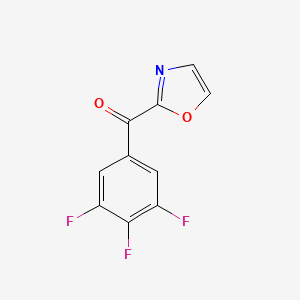
4'-Azetidinomethyl-3,4-difluorobenzophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-Azetidinomethyl-3,4-difluorobenzophenone is a chemical compound with the molecular formula C17H15F2NO . It is used for research purposes.
Synthesis Analysis
The synthesis of similar compounds, such as 4,4’-Difluorobenzophenone, involves the acylation of fluorobenzene with p-fluorobenzoyl chloride. This conversion is typically conducted in the presence of an aluminium chloride catalyst in a petroleum ether solvent .Molecular Structure Analysis
The molecular structure of 4’-Azetidinomethyl-3,4-difluorobenzophenone consists of 17 carbon atoms, 15 hydrogen atoms, 2 fluorine atoms, and 1 nitrogen atom .Wissenschaftliche Forschungsanwendungen
Biochemical Properties and Potential Therapeutic Uses
Inhibition of Human Leukocyte Elastase (HLE)
A study investigated the impact of substituents on 3,3-diethyl-1-[(benzylamino)carbonyl]-2-azetidinone, which is structurally related to 4'-Azetidinomethyl-3,4-difluorobenzophenone, in inhibiting HLE and its in vivo activity. Aryl carboxylic acid ethers at C-4 showed significant oral activity in a lung hemorrhage assay (Hagmann et al., 1993).
Antiproliferative Properties
Another research focused on 3-phenoxy-1,4-diarylazetidin-2-ones, related to 4'-Azetidinomethyl-3,4-difluorobenzophenone, revealing potent antiproliferative compounds in MCF-7 breast cancer cells. These compounds inhibited tubulin polymerization and induced G2/M arrest and apoptosis (Greene et al., 2016).
Cytotoxic Activity
A study synthesized a series of 1,3,4-trisubstituted and 3,4-disubstituted 2-azetidinones to investigate their structure and biological characteristics. They observed anticancer effects in vitro with specific azetidinones showing potential as anticancer agents (Veinberg et al., 2003).
Synthesis and Chemical Properties
Synthesis Methods
Research has been conducted on efficient synthesis methods for azetidinones, providing insights into the chemical processes and potential for large-scale production. For instance, synthesis of Cytotoxic 1,3,4-trisubstituted 2-azetidinones (Veinberg et al., 2003) and novel azetidinones and thiazolidinones (Chopde et al., 2011).
Chemical Properties
Studies on the physicochemical properties, such as solubility and thermodynamic properties, of related compounds provide essential data for understanding the behavior and potential applications of 4'-Azetidinomethyl-3,4-difluorobenzophenone. An example is the study on the solubility of 4,4'-difluorobenzophenone in various solvents (Li et al., 2020).
Eigenschaften
IUPAC Name |
[4-(azetidin-1-ylmethyl)phenyl]-(3,4-difluorophenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2NO/c18-15-7-6-14(10-16(15)19)17(21)13-4-2-12(3-5-13)11-20-8-1-9-20/h2-7,10H,1,8-9,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAQIFKNRGHPMFG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)CC2=CC=C(C=C2)C(=O)C3=CC(=C(C=C3)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40642827 |
Source


|
| Record name | {4-[(Azetidin-1-yl)methyl]phenyl}(3,4-difluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40642827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Azetidinomethyl-3,4-difluorobenzophenone | |
CAS RN |
898757-05-6 |
Source


|
| Record name | Methanone, [4-(1-azetidinylmethyl)phenyl](3,4-difluorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898757-05-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {4-[(Azetidin-1-yl)methyl]phenyl}(3,4-difluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40642827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





